

Structural Analysis of Pkmyt1-Inhibitor Binding: A Technical Guide

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Compound of Interest

Compound Name: *Pkmyt1-IN-2*

Cat. No.: *B12375316*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the structural binding of inhibitors to Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (Pkmyt1), a key regulator of the G2/M cell cycle checkpoint and a promising target in oncology. This document focuses on the binding characteristics of the selective inhibitor RP-6306, with comparative data provided for **Pkmyt1-IN-2**. It includes detailed experimental protocols and visualizations to facilitate a comprehensive understanding of the inhibitor-kinase interaction.

Quantitative Data Summary

The following tables summarize the binding affinity and cellular activity of selected Pkmyt1 inhibitors.

Table 1: In Vitro Kinase Inhibition

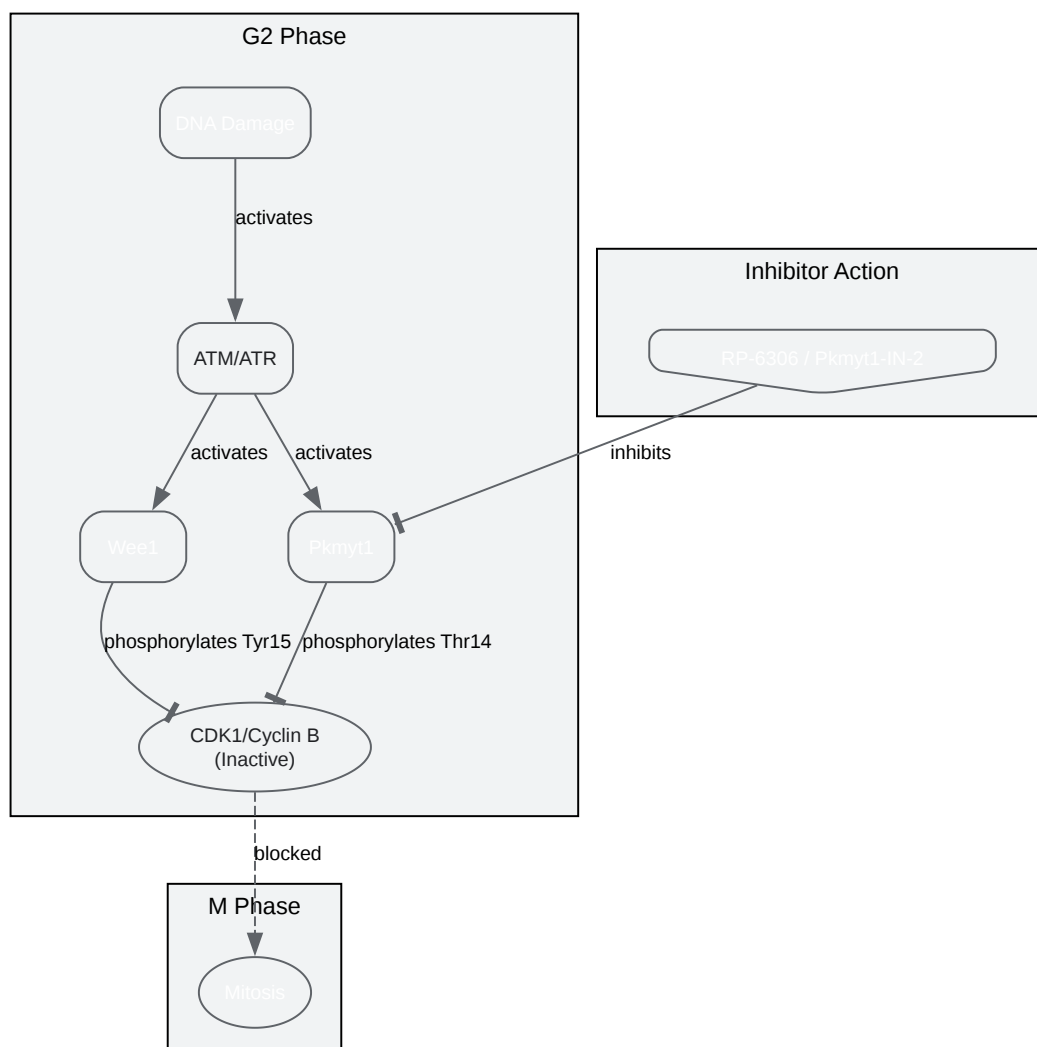
Compound	Target	Assay Type	IC50 (nM)	Reference
RP-6306	Pkmyt1	ADP-Glo	3.1 ± 1.2	[1]
RP-6306	Pkmyt1	Not Specified	14	[2]
Pkmyt1-IN-2	Pkmyt1	Not Specified	5.7	[3][4]
Myt1-IN-2	Pkmyt1	Not Specified	<10	[5]

Table 2: Cellular Target Engagement and Activity

Compound	Cell Line	Assay Type	Measurement	Value (nM)	Reference
RP-6306	HEK293T	NanoBRET	EC50	2.5 ± 0.8	[1]
Pkmyt1-IN-2	HCC1569	Growth Inhibition	IC50	22	[3][4]

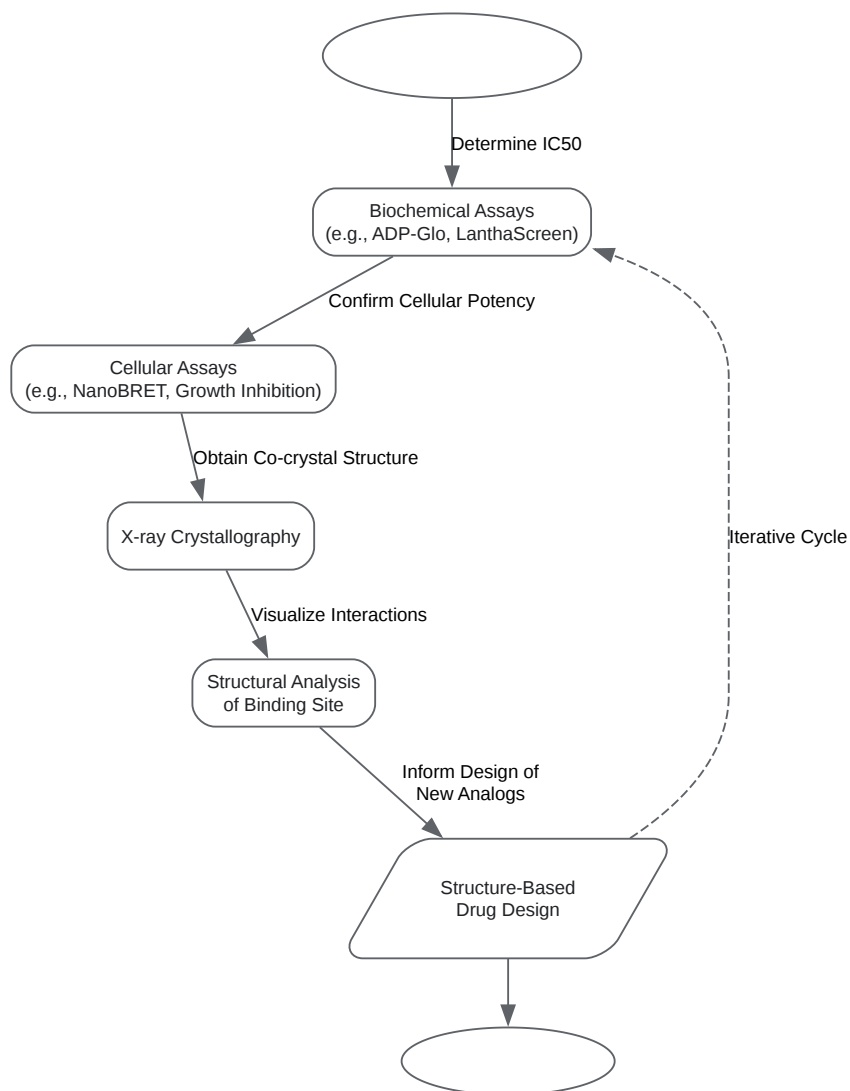
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Pkmyt1 signaling pathway and a general workflow for the structural and functional analysis of its inhibitors.



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Caption: Pkmyt1 signaling pathway in the G2/M checkpoint.



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Caption: Experimental workflow for Pkmyt1 inhibitor analysis.

Experimental Protocols

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is adapted from methodologies used to assess the intracellular affinity of inhibitors for Pkmyt1.[1][6][7]

Objective: To quantify the apparent cellular affinity of a test compound by competitive displacement of a fluorescent tracer from a NanoLuc®-Pkmyt1 fusion protein in live cells.

Materials:

- HEK293T cells
- Pkmyt1-NanoLuc® Fusion Vector (e.g., Promega NV1871)[8]
- Transfection Carrier DNA (e.g., Promega E4881)
- Fugene HD Transfection reagent (e.g., Promega E2311)
- Opti-MEM I Reduced Serum Medium
- NanoBRET™ Tracer (e.g., K-5)
- NanoBRET™ Nano-Glo® Substrate
- Extracellular NanoLuc® Inhibitor
- Test compound (e.g., RP-6306)
- 96-well white, flat-bottom cell culture plates

Procedure:

- Transfection:
 - Co-transfect HEK293T cells with the Pkmyt1-NanoLuc® Fusion Vector and Transfection Carrier DNA using Fugene HD reagent in Opti-MEM.

- Incubate overnight to allow for expression of the fusion protein.
- Cell Plating:
 - Trypsinize and resuspend the transfected cells.
 - Plate the cells in a 96-well plate at a predetermined density (e.g., 17,000 cells per well).
- Compound and Tracer Addition:
 - Prepare serial dilutions of the test compound.
 - Add the test compound to the wells.
 - Add the NanoBRET™ Tracer at a predetermined concentration.
 - Incubate for a specified period (e.g., 1 hour) at 37°C in a CO2 incubator.
- Signal Detection:
 - Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
 - Read the BRET signal on a plate reader equipped to measure donor (460 nm) and acceptor (610 nm) emission.
- Data Analysis:
 - Calculate the BRET ratio (acceptor emission / donor emission).
 - Plot the BRET ratio against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the apparent cellular affinity (EC50).

LanthaScreen™ Eu Kinase Binding Assay

This protocol provides a general method for determining the in vitro binding affinity of inhibitors to Pkmyt1.[9]

Objective: To measure the binding of a test compound to Pkmyt1 through the displacement of a fluorescently labeled tracer, detected by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

- Recombinant human Pkmyt1
- LanthaScreen™ Eu-anti-tag antibody
- LanthaScreen™ Kinase Tracer (e.g., Tracer 178)
- 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compound
- 384-well assay plates

Procedure:

- Reagent Preparation:
 - Prepare a 4X solution of the test compound by serial dilution.
 - Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer A.
 - Prepare a 4X tracer solution in 1X Kinase Buffer A.
- Assay Assembly (in a 384-well plate):
 - Add 4 μL of the 4X test compound solution.
 - Add 8 μL of the 2X kinase/antibody mixture.
 - Add 4 μL of the 4X tracer solution.
- Incubation:
 - Incubate the plate at room temperature for 1 hour, protected from light.

- Signal Detection:
 - Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the test compound concentration.
 - Fit the data to a dose-response curve to determine the IC50 value.

X-ray Crystallography of Pkmyt1-Inhibitor Complex

This protocol outlines the general steps for determining the co-crystal structure of Pkmyt1 with an inhibitor, based on the successful crystallization of Pkmyt1 with RP-6306 (PDB ID: 8D6E).

[\[10\]](#)[\[11\]](#)[\[12\]](#)

Objective: To obtain a high-resolution, three-dimensional structure of the Pkmyt1 kinase domain in complex with an inhibitor to elucidate the binding mode.

Materials:

- Purified recombinant Pkmyt1 kinase domain
- Inhibitor (e.g., RP-6306)
- Crystallization screening kits
- Cryoprotectant
- X-ray diffraction equipment (synchrotron source preferred)

Procedure:

- Protein-Inhibitor Complex Formation:

- Incubate the purified Pkmyt1 kinase domain with a molar excess of the inhibitor to ensure saturation of the binding site.
- Crystallization:
 - Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercially available or custom-made screens.
 - Optimize the initial hit conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
- Crystal Harvesting and Cryo-cooling:
 - Carefully transfer the crystals from the crystallization drop into a cryoprotectant solution to prevent ice formation during data collection.
 - Flash-cool the crystals in liquid nitrogen.
- X-ray Diffraction Data Collection:
 - Mount the cryo-cooled crystal on a goniometer in the X-ray beamline.
 - Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
- Structure Determination and Refinement:
 - Process the diffraction data (indexing, integration, and scaling).
 - Solve the structure using molecular replacement with a known kinase domain structure as a search model.
 - Build the model of the Pkmyt1-inhibitor complex into the electron density map.
 - Refine the structure to improve the fit to the experimental data and to achieve ideal stereochemistry.
- Structural Analysis:

- Analyze the refined structure to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the inhibitor and the Pkmyt1 active site.
- Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).

Structural Insights into RP-6306 Binding

The co-crystal structure of Pkmyt1 with RP-6306 (PDB ID: 8D6E) reveals detailed insights into its binding mode.[10][12] RP-6306 binds to the ATP-binding pocket of the Pkmyt1 kinase domain. The structure highlights several key interactions that contribute to its high affinity and selectivity. Analysis of the co-crystal structure shows hydrogen bonds between the inhibitor and the hinge region of the kinase, a common feature of ATP-competitive inhibitors. Additionally, specific hydrophobic interactions with residues lining the active site further stabilize the complex. This structural information is invaluable for structure-based drug design efforts aimed at developing novel and more potent Pkmyt1 inhibitors.[10]

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